molecular formula C21H21N3O2S B12042140 2-Methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide CAS No. 362487-45-4

2-Methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B12042140
CAS No.: 362487-45-4
M. Wt: 379.5 g/mol
InChI Key: UIAFVGXJOGXMDC-UHFFFAOYSA-N
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Description

2-Methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a hexahydroquinoline core, a thiophene ring, and a pyridine moiety

Preparation Methods

The synthesis of 2-Methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. One common synthetic route begins with the preparation of the hexahydroquinoline core through a multi-component reaction involving an aldehyde, an amine, and a β-ketoester. The thiophene ring is then introduced via a cyclization reaction, and the pyridine moiety is added through a nucleophilic substitution reaction. The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and a coupling reagent .

Chemical Reactions Analysis

2-Methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-Methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anti-cancer effects .

Comparison with Similar Compounds

When compared to similar compounds, 2-Methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide stands out due to its unique combination of structural features. Similar compounds include:

Properties

CAS No.

362487-45-4

Molecular Formula

C21H21N3O2S

Molecular Weight

379.5 g/mol

IUPAC Name

2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C21H21N3O2S/c1-12-6-3-10-17(22-12)24-21(26)18-13(2)23-14-7-4-8-15(25)19(14)20(18)16-9-5-11-27-16/h3,5-6,9-11,20,23H,4,7-8H2,1-2H3,(H,22,24,26)

InChI Key

UIAFVGXJOGXMDC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=CC=CS4)C(=O)CCC3)C

Origin of Product

United States

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